1,1'-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide)
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Overview
Description
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core linked to two pyridinium units through iminocarbonylmethylene bridges, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) typically involves multi-step organic reactions. One common method includes the reaction of 1,5-diaminonaphthalene with 2,3-dimethylpyridine in the presence of a suitable brominating agent. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, cyanide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to cell death. The compound’s ability to form complexes with metal ions also plays a role in its catalytic activity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Tetramethylenebis(3,5-dimethylpyridinium bromide)
- 1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium) dibromide
Uniqueness
1,1’-(1,5-Naphthylenebis(iminocarbonylmethylene))bis(2,3-dimethylpyridinium bromide) stands out due to its naphthalene core, which imparts unique electronic and structural properties. This makes it more versatile in applications compared to similar compounds that lack this feature .
Properties
CAS No. |
102584-16-7 |
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Molecular Formula |
C28H30Br2N4O2 |
Molecular Weight |
614.4 g/mol |
IUPAC Name |
2-(2,3-dimethylpyridin-1-ium-1-yl)-N-[5-[[2-(2,3-dimethylpyridin-1-ium-1-yl)acetyl]amino]naphthalen-1-yl]acetamide;dibromide |
InChI |
InChI=1S/C28H28N4O2.2BrH/c1-19-9-7-15-31(21(19)3)17-27(33)29-25-13-5-12-24-23(25)11-6-14-26(24)30-28(34)18-32-16-8-10-20(2)22(32)4;;/h5-16H,17-18H2,1-4H3;2*1H |
InChI Key |
ADIYNCMJGXIABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CC=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)C[N+]4=CC=CC(=C4C)C)C.[Br-].[Br-] |
Origin of Product |
United States |
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